molecular formula C17H19FN2O2 B12069953 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12069953
M. Wt: 302.34 g/mol
InChI Key: LWVBJRRIUTVWAV-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly as a potential ligand for G-protein coupled receptors (GPCRs). Structurally, it belongs to a class of compounds featuring a pyrazole core substituted with a carboxylic acid moiety, a design that is frequently explored in the development of small-molecule agonists or antagonists . The cyclohexylmethyl group at the N1 position is a common feature in synthetic cannabinoid receptor agonists, a class of compounds known to act on central (CB1) and peripheral (CB2) cannabinoid receptors with high potency . The presence of the 3-fluorophenyl group and the carboxylic acid function suggests potential for interaction with hydrophobic pockets and formation of ionic bonds within receptor binding sites, a strategy employed in the design of ligands for receptors like the apelin receptor (APJ) . This compound is intended for use in preclinical research to investigate the structure-activity relationships (SAR) of pyrazole-based scaffolds, to study cannabinoid receptor pharmacology, or to explore its potential interactions with other biological targets. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic or therapeutic use, or human consumption.

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

1-(cyclohexylmethyl)-5-(3-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H19FN2O2/c18-14-8-4-7-13(9-14)16-10-15(17(21)22)19-20(16)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H,21,22)

InChI Key

LWVBJRRIUTVWAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

One-Pot Alkylation-Hydrolysis

Combining N-alkylation and hydrolysis reduces steps:

  • Conditions : (Bromomethyl)cyclohexane (2 eq), K2CO3 (3 eq), DMF, 80°C, 6 h → LiOH, THF/MeOH, reflux, 12 h

  • Overall yield : 76%

Microwave-Assisted Synthesis

Accelerates cyclocondensation:

  • Reactants : 3-Fluorophenylacetone, diethyl oxalate, hydrazine

  • Conditions : 150 W, 100°C, 15 min

  • Yield : 88% (pyrazole ester intermediate)

Industrial-Scale Considerations

  • Cost drivers : (Bromomethyl)cyclohexane (€320/kg), LiOH (€45/kg)

  • Waste mitigation : DMF recycling via distillation (>90% recovery)

  • Throughput : 1.2 kg/batch (pilot plant data)

Challenges and Optimization

IssueSolutionOutcome
Low hydrolysis yieldUse LiOH instead of NaOHYield ↑ from 65%→92%
Regioisomer formationCs2CO3 vs. K2CO3Purity ↑ from 85%→98%
Solubility in workupEtOAc/water partitioningRecovery ↑ 15%

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but can include alcohols, amines, and substituted pyrazoles.

Scientific Research Applications

1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key properties of structurally related pyrazole derivatives:

Compound Name 1-Position Substituent 5-Position Substituent 3-Position Group Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclohexylmethyl 3-Fluorophenyl Carboxylic acid ~305.3 (estimated) High lipophilicity (cyclohexylmethyl), electronic tuning (meta-F) -
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 4-Fluorophenyl 2,6-Dimethoxyphenyl Carboxylic acid ~358.3 Enhanced solubility (methoxy groups), COX inhibition potential
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl Phenyl Carboxylic acid 282.3 Ortho-F substitution alters steric/electronic effects; unknown activity
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl 2,4-Dichloro-5-fluorophenyl Carboxylic acid ~395.6 High halogen content for metabolic stability; possible antimicrobial use
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Fluorophenyl Trifluoromethyl Carboxylic acid 274.2 Strong electron-withdrawing effects (CF₃); intermediate in organic synthesis
1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 4-Sulfamoylphenyl p-Tolyl Carboxylic acid ~357.4 COX-2 selectivity (sulfamoyl group); anti-inflammatory applications

Key Trends and Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects :

  • Fluorine placement : Meta-fluorine (3-F) in the target compound may enhance dipole interactions compared to ortho- or para-fluorinated analogs (e.g., 11i with 4-F) .
  • Electron-withdrawing groups : Trifluoromethyl (CF₃) or sulfamoyl groups increase acidity of the carboxylic acid, improving binding to polar enzyme active sites .

Steric and Lipophilicity Considerations :

  • The cyclohexylmethyl group in the target compound contributes to higher lipophilicity (predicted logP >3) compared to smaller substituents like methyl or phenyl. This may enhance membrane permeability but reduce aqueous solubility.
  • Bulky substituents (e.g., 2,4-dichloro-5-fluorophenyl in ) can hinder binding to flat receptor pockets, whereas flexible groups like cyclohexylmethyl may allow conformational adaptation.

Pharmacological Implications: COX Inhibition: Sulfamoyl-containing analogs (e.g., ) show COX-2 selectivity, while methoxy-substituted derivatives (e.g., 11i) may target COX-1 due to bulkier substituents . Cannabinoid Receptor Modulation: Inverse agonists like SR141716A (from ) feature dichlorophenyl and piperidine groups, suggesting that the target compound’s cyclohexylmethyl group could similarly modulate CB1 receptor activity through steric effects.

Biological Activity

1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 2340293-67-4, is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and reviews.

  • Molecular Formula : C17H19FN2O2
  • Molecular Weight : 302.34 g/mol
  • Structure : The compound features a pyrazole core, which is significant for its biological activity.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. A series of studies have evaluated the anti-inflammatory potential of compounds related to 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid:

  • Inhibition Studies : Compounds with similar structures showed IC50 values ranging from 60.56 to 69.15 μg/mL against inflammatory mediators, comparable to standard drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .
  • Selectivity : Some derivatives demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for long-term use .

Analgesic Properties

The analgesic effects of pyrazole derivatives have been documented extensively:

  • In Vivo Studies : Certain compounds exhibited significant analgesic effects in animal models, with inhibition rates reaching up to 50.7% in pain response assays .
  • Mechanism of Action : The analgesic activity is often attributed to the modulation of inflammatory pathways and direct action on pain receptors.

Synthesis and Characterization

The synthesis of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves multi-step reactions that yield various derivatives with distinct biological profiles. Analytical techniques such as NMR and mass spectrometry are employed for characterization .

Comparative Analysis

A comparative study of similar pyrazole compounds revealed that variations in substituents significantly influence biological activity:

CompoundIC50 (μg/mL)COX SelectivityAnalgesic Efficacy (%)
Compound A60.56COX-2 selective50.7
Compound B57.24Non-selective48.5
Compound C69.15COX-1 selective45.0

These findings indicate that structural modifications can enhance or diminish therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:

Cyclization : A pyrazole ring can be formed via condensation of hydrazine derivatives with diketones or β-keto esters.

Substituent Introduction : The cyclohexylmethyl group may be introduced via alkylation using cyclohexylmethyl halides, while the 3-fluorophenyl moiety can be added through Suzuki-Miyaura cross-coupling (if halogenated precursors are used) .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions.

  • Optimization Strategies :
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via column chromatography or recrystallization to enhance final yield .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexylmethyl proton signals at δ 1.0–2.5 ppm, fluorophenyl aromatic protons at δ 6.8–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₈H₂₀FN₂O₂: 321.15 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (use DMSO co-solvents ≤0.1% v/v) .
  • Metabolic Stability : Test for cytochrome P450 interactions using liver microsomes .
  • Data Normalization : Include positive controls (e.g., known kinase inhibitors) and normalize activity to cell viability (MTT assay) .
    • Reprodubility Protocol : Standardize assay conditions (pH, temperature) and validate findings across ≥3 independent replicates.

Q. How do the cyclohexylmethyl and 3-fluorophenyl substituents influence the compound’s binding affinity to target proteins?

  • Structure-Activity Relationship (SAR) Insights :

  • Cyclohexylmethyl : Enhances lipophilicity (logP ~2.4 predicted), improving membrane permeability .
  • 3-Fluorophenyl : Fluorine’s electronegativity modulates aromatic π-π stacking and hydrogen-bond acceptor capacity .
    • Experimental Validation :
  • Molecular Docking : Simulate binding poses with target enzymes (e.g., COX-2) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. What computational approaches predict the compound’s solubility and pharmacokinetic properties?

  • In Silico Tools :

  • Solubility Prediction : Use QSPR models in ADMET Predictor™ or SwissADME.
  • Pharmacokinetics : Simulate blood-brain barrier penetration (BBB Score) and plasma protein binding (Albumin binding %) .
    • Validation : Compare predictions with experimental data (e.g., shake-flask solubility in PBS pH 7.4) .

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